![molecular formula C16H14N2O3S B4616784 5-(3-methoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide](/img/structure/B4616784.png)
5-(3-methoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 5-(3-methoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide often involves multistep organic reactions, including the formation of isoxazole rings, functionalization of phenyl rings, and the introduction of thienyl groups. A common approach might involve the reaction of suitable precursors under conditions that favor the formation of the isoxazole core, followed by subsequent steps to introduce the methoxyphenyl and thienylmethyl groups (Hassan, Hafez, & Osman, 2014).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. The attachment of a 3-methoxyphenyl group and a 2-thienylmethyl group to the isoxazole ring influences the molecule's electronic distribution and steric configuration, impacting its chemical reactivity and physical properties. X-ray crystallography and spectral analysis, such as NMR and IR spectroscopy, are essential tools for elucidating these structures (Kumara et al., 2018).
Chemical Reactions and Properties
Isoxazole derivatives, including 5-(3-methoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide, participate in various chemical reactions, such as nucleophilic substitutions, electrophilic additions, and cycloadditions. Their reactivity can be tailored by the substituents on the isoxazole ring and the phenyl and thienyl groups, making them versatile intermediates in organic synthesis (Yu et al., 2009).
Scientific Research Applications
Heterocyclic Compound Synthesis
Researchers have synthesized and characterized a range of heterocyclic compounds, including pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, through reactions involving similar methoxyphenyl and thiophene components. These compounds have been evaluated for their in vitro cytotoxic activity against specific cancer cell lines, highlighting their potential in medicinal chemistry and drug discovery (Hassan, Hafez, & Osman, 2014).
properties
IUPAC Name |
5-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-12-5-2-4-11(8-12)15-9-14(18-21-15)16(19)17-10-13-6-3-7-22-13/h2-9H,10H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWLVRXYKRRUMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)NCC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24784974 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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